4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine
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Description
4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H26N6O and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.21680947 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antiproliferative Activity
A study by Mallesha et al. (2012) involved the synthesis of new derivatives related to the compound , which were then evaluated for their antiproliferative effects against human cancer cell lines using the MTT assay method. Certain compounds in this series, particularly 6d, 6e, and 6i, showed promising activity, suggesting potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Heterocyclic Synthesis
Ho and Suen (2013) reported the synthesis of novel derivatives incorporating a pyrimidine moiety through intramolecular cyclization. This research contributes to the understanding of the chemical properties and potential applications of pyrimidine derivatives in medicinal chemistry (Ho & Suen, 2013).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel derivatives from visnaginone and khellinone, leading to compounds with significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. This research highlights the therapeutic potential of these derivatives in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Analysis and Inactivation Studies
Livezey et al. (2012) conducted a molecular analysis on the inactivation of human CYP2D6 by certain inactivators, including compounds with structural similarities to the compound of interest. This study provides insights into the interaction between such compounds and the CYP2D6 enzyme, which is crucial for understanding potential drug interactions (Livezey, Nagy, Diffenderfer, Arthur, Hsi, Holton, & Furge, 2012).
Properties
IUPAC Name |
cyclopentyl-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-14-15(2)25(13-22-14)18-11-17(20-12-21-18)23-7-9-24(10-8-23)19(26)16-5-3-4-6-16/h11-13,16H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAVFOUOLLOOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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